molecular formula C18H22BFO4 B13930800 2-(7-Fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(7-Fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13930800
M. Wt: 332.2 g/mol
InChI Key: JPIFDSFVCPVHKK-UHFFFAOYSA-N
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Description

2-(7-Fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a methoxymethoxy group, along with a dioxaborolane moiety. It is commonly used in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the naphthalene derivative, which is fluorinated and methoxymethoxylated.

    Formation of Boronic Ester: The naphthalene derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions to form the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Substitution Reactions: It can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the fluoro group.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound.

Scientific Research Applications

2-(7-Fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the development of fluorescent probes.

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
  • 4-Methoxyphenylboronic acid

Uniqueness

2-(7-Fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the naphthalene ring and the presence of the dioxaborolane moiety. This combination imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions and other synthetic applications.

Properties

Molecular Formula

C18H22BFO4

Molecular Weight

332.2 g/mol

IUPAC Name

2-[7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H22BFO4/c1-17(2)18(3,4)24-19(23-17)16-10-14(22-11-21-5)8-12-6-7-13(20)9-15(12)16/h6-10H,11H2,1-5H3

InChI Key

JPIFDSFVCPVHKK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=C(C=C3)F)OCOC

Origin of Product

United States

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